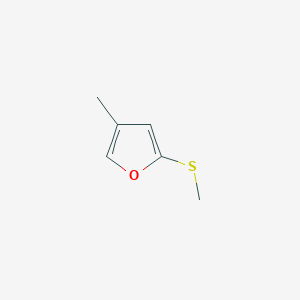

4-Methyl-2-(methylthio)furan

Description

Properties

CAS No. |

84735-62-6 |

|---|---|

Molecular Formula |

C6H8OS |

Molecular Weight |

128.19 g/mol |

IUPAC Name |

4-methyl-2-methylsulfanylfuran |

InChI |

InChI=1S/C6H8OS/c1-5-3-6(8-2)7-4-5/h3-4H,1-2H3 |

InChI Key |

BGBVIHNEUQGKRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)furan typically involves the reaction of furfuryl chloride with methanethiol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the methylthio group. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like sodium hydroxide .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(methylthio)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio group to a methyl group.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-Methylfuran.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

It appears the query is asking for information on "4-Methyl-2-(methylthio)furan," but the provided search results primarily discuss "2-methyl-5-(methylthio)furan." These are different compounds, so the following answer will focus on the latter, as that is what the search results provide information on.

Safety Assessment

The Research Institute for Fragrance Materials (RIFM) has performed a safety assessment of 2-methyl-5-(methylthio)furan. This assessment included evaluations of genotoxicity and potential for skin sensitization .

- Genotoxicity: In vitro mutagenicity tests, specifically the Ames test, showed that 2-methyl-5-(methylthio)furan was not mutagenic under the tested conditions. The bacterial reverse mutation assay, conducted with Salmonella typhimurium and Escherichia coli strains, revealed no increases in revertant colonies at concentrations up to 5000 μg/plate .

- Skin Sensitization: Based on the application of the Dose Setting Test (DST), 2-methyl-5-(methylthio)furan does not present a safety concern for skin sensitization under current usage conditions . The table below lists supported concentrations for 2-methyl-5-(methylthio)furan that present no appreciable risk for skin sensitization, based on non-reactive DST :

Table 1: Supported Concentrations for 2-Methyl-5-(methylthio)furan

| IFRA Category | Description of Product Type | Supported Concentrations (%) in Finished Products |

|---|---|---|

| 1 | Products applied to the lips | 0.069 |

| 2 | Products applied to the axillae | 0.021 |

| 3 | Products applied to the face using fingertips | 0.41 |

| 4 | Fine fragrance products | 0.39 |

| 5 | Products applied to the face and body using the hands (palms), primarily leave-on | 0.10 |

| 6 | Products with oral and lip exposure | 0.23 |

| 7 | Products applied to the hair with some hand contact | 0.79 |

| 8 | Products with significant ano-genital exposure | 0.041 |

| 9 | Products with body and hand exposure, primarily rinse-off | 0.75 |

| 10 | Household care products with mostly hand contact | 2.7 |

| 11 | Products with intended skin contact but minimal transfer of substance | No data |

Environmental Assessment

A screening-level risk assessment of 2-methyl-5-(methylthio)furan was conducted using the RIFM Environmental Framework. This framework uses a tiered approach to evaluate aquatic risk .

- Tier 1: The initial tier uses the material's regional Volume of Use (VoU), octanol-water partition coefficient (log KOW), and molecular weight to estimate a conservative risk quotient (RQ) .

- Tier 2: The RQ is refined by applying a lower uncertainty factor to the Predicted No Effect Concentration (PNEC) using the ECOSAR model .

- Tier 3: If necessary, measured biodegradation and ecotoxicity data are used to further refine the RQ .

Safety and Hazards

2-methyl-5-(methylthio)furan is identified as a flammable liquid .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)furan involves its interaction with various molecular targets. The compound’s sulfur-containing group can interact with thiol groups in proteins, potentially affecting their function. Additionally, its furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Structural Analogues in Furan Derivatives

Several methylthio-substituted furans are documented in fragrance chemistry (), differing in substituent positions and functional groups:

Key Observations :

- Substituent Position Effects : The position of the methylthio group significantly impacts chemical reactivity and application. For example, 2-Methyl-3-(methylthio)furan and 2-Methyl-5-(methylthio)furan differ in odor profiles due to sulfur atom orientation .

- Heterocycle Core Differences : Pyrimidine derivatives like 4-Methyl-2-(methylthio)pyrimidine exhibit distinct biological activity compared to furans, emphasizing the role of the heterocyclic core in functionality .

Functional Group Comparison: Methylthio vs. Other Substituents

Methylthio groups (-SCH₃) are electron-rich and influence both physical properties and reactivity. Comparisons with related compounds include:

Methylthio vs. Methoxy Groups

- 4-Methoxy-2(5H)-furanone (): The methoxy (-OCH₃) group enhances hydrogen-bonding capacity, as seen in the crystal structure of methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate, which forms intermolecular N–H⋯O bonds . Methylthio groups, in contrast, reduce polarity, increasing lipophilicity.

- Melting Points: Methylthio-substituted furans (e.g., 2-Methyl-5-(methylthio)furan) are typically liquids at room temperature, while methoxy-substituted furanones (e.g., 4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran derivatives) are solids with higher melting points (e.g., 227–229°C for coumarin-fused furans in ) .

Methylthio vs. Amino/Halo Groups

- 4-Amino-2(5H)-furanones (): Amino groups enable participation in Michael addition reactions, as demonstrated in the synthesis of agrochemical intermediates . Methylthio groups, however, favor nucleophilic aromatic substitution or oxidation to sulfoxides/sulfones.

- Halogenated Derivatives : Chloro or bromo substituents (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one in ) increase electrophilicity, enabling cross-coupling reactions absent in methylthio analogs .

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(methylthio)furan, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via methylthiolation of furan derivatives. A common approach involves reacting 4-methylfuran precursors with methylthiolating agents (e.g., dimethyl disulfide or methyl thiocyanate) in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) . Key factors affecting yield include:

- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction kinetics and side-product formation.

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of intermediates .

- Catalyst Loading : Excess catalyst may promote undesired ring-opening reactions .

Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylthio group at C2 and methyl at C4) .

- GC-MS : To assess purity and detect volatile byproducts .

- IR Spectroscopy : Characteristic C-S (670–700 cm) and furan ring vibrations (1,500–1,600 cm) .

Compare data with literature values from authoritative databases like NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods and closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and acids to prevent exothermic reactions .

- Storage : Inert atmosphere (N₂ or Ar) and amber glass bottles to reduce photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst type, temperature, stoichiometry).

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track intermediate formation .

- Byproduct Identification : LC-MS/MS to characterize side products (e.g., sulfoxides from over-oxidation) .

- Kinetic Studies : Determine rate constants to identify rate-limiting steps .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isomeric impurities .

- Cross-Validation : Compare H NMR with DFT-calculated chemical shifts using software like Gaussian .

- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic effects .

Q. What computational approaches are effective in studying the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., electrophilic substitution at the furan ring) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- QSAR Models : Predict biological activity or corrosion inhibition efficiency based on electronic descriptors .

Q. How does the methylthio group influence the electronic properties of the furan ring in this compound?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials and HOMO/LUMO levels .

- X-ray Crystallography : Determine bond lengths and angles to assess resonance effects .

- UV-Vis Spectroscopy : Correlate substituent effects with absorption maxima shifts .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for synthetic routes to this compound?

- Methodological Answer :

- Replicate Conditions : Precisely follow literature protocols, including solvent drying and catalyst activation .

- Control Experiments : Test variables like reagent purity (e.g., anhydrous vs. hydrated metal catalysts) .

- Collaborative Studies : Cross-laboratory validation to isolate procedural vs. environmental factors .

Applications in Advanced Research

Q. What role does this compound play in corrosion inhibition studies?

- Methodological Answer :

Q. How can this compound be functionalized for pharmaceutical intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.